molecular formula C10H19NO4 B14244062 [2-(Dipropylamino)-2-oxoethoxy]acetic acid CAS No. 290309-79-4

[2-(Dipropylamino)-2-oxoethoxy]acetic acid

Cat. No.: B14244062
CAS No.: 290309-79-4
M. Wt: 217.26 g/mol
InChI Key: DAPQRVHYWNCVIC-UHFFFAOYSA-N
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Description

[2-(Dipropylamino)-2-oxoethoxy]acetic acid: is a chemical compound that belongs to the class of amino acids. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Dipropylamino)-2-oxoethoxy]acetic acid typically involves the reaction of dipropylamine with ethyl oxalyl chloride, followed by hydrolysis. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: [2-(Dipropylamino)-2-oxoethoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

[2-(Dipropylamino)-2-oxoethoxy]acetic acid has shown potential in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of research chemicals and pharmaceuticals.

    Biology: The compound has been studied for its potential as a CDK4/6 inhibitor, making it valuable in cancer research and drug development.

    Medicine: It can act as an antibiotic, inhibiting the growth of certain bacteria.

    Industry: The compound’s copper-binding properties make it useful in intraocular applications.

Mechanism of Action

The mechanism by which [2-(Dipropylamino)-2-oxoethoxy]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets CDK4/6, enzymes involved in cell cycle regulation.

    Pathways Involved: The inhibition of CDK4/6 leads to cell cycle arrest in the G1 phase, preventing the progression to the S phase where DNA replication occurs.

Comparison with Similar Compounds

    2-(Dipropylamino)acetic acid: This compound is structurally similar and also used in research and pharmaceutical applications.

    N-cyanoacetamides: These compounds are used in the synthesis of biologically active heterocyclic moieties and share some chemical reactivity with [2-(Dipropylamino)-2-oxoethoxy]acetic acid.

Uniqueness: What sets this compound apart is its dual functionality as both an antibiotic and a CDK4/6 inhibitor, making it a versatile compound in both medicinal and industrial applications .

Properties

CAS No.

290309-79-4

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

2-[2-(dipropylamino)-2-oxoethoxy]acetic acid

InChI

InChI=1S/C10H19NO4/c1-3-5-11(6-4-2)9(12)7-15-8-10(13)14/h3-8H2,1-2H3,(H,13,14)

InChI Key

DAPQRVHYWNCVIC-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)COCC(=O)O

Origin of Product

United States

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